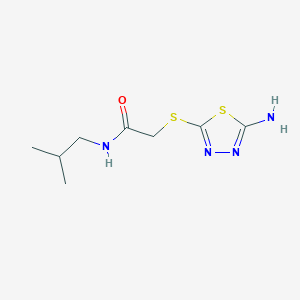

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is a heterocyclic compound that contains a thiadiazole ring

作用機序

Target of Action

The primary target of the compound 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity with IC50 of 2.85 µM .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a well-known bacterium, which colonizes the human stomach and causes gastrointestinal infection .

Result of Action

The inhibition of urease by the compound disrupts the conversion of urea to ammonia and carbon dioxide, thereby affecting the pH balance essential for the survival of H. pylori . This can potentially lead to the treatment of infections caused by this bacterium .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with isobutylamine and chloroacetyl chloride. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The mixture is then purified using silica gel chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

科学的研究の応用

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an anti-convulsant and urease inhibitor.

Material Science: Its unique structure makes it useful in the development of new materials with specific properties.

類似化合物との比較

Similar Compounds

2-amino-5-mercapto-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives.

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Similar structure but with different substituents, leading to varied biological activities.

Uniqueness

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isobutyl group, in particular, enhances its lipophilicity, making it more effective in certain biological applications.

生物活性

The compound 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is a derivative of 5-amino-1,3,4-thiadiazole, a heterocyclic compound known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4S2 with a molecular weight of approximately 224.34 g/mol. The compound features a thiadiazole ring which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₄S₂ |

| Molecular Weight | 224.34 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMF |

| Melting Point | Not available |

Antimicrobial Activity

Research has indicated that derivatives of 5-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted that compounds containing the thiadiazole moiety demonstrated potent activity against various bacterial strains. Specifically, the introduction of the isobutylacetamide group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against pathogens .

Inhibition of Carbonic Anhydrase

A notable study evaluated the inhibitory effects of related thiadiazole compounds on human carbonic anhydrase isoenzymes (hCA-I and hCA-II). The findings showed that certain derivatives exhibited IC50 values ranging from 0.055 to 4.75 µM for hCA-II, indicating a strong inhibitory effect compared to standard inhibitors like acetazolamide . This suggests that this compound may also possess similar inhibitory properties.

Acetylcholinesterase Inhibition

Another area of interest is the potential of thiadiazole derivatives as acetylcholinesterase inhibitors. This activity is crucial in treating neurodegenerative diseases such as Alzheimer's. The structure of this compound may contribute to its ability to interact with the enzyme's active site effectively .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the thiadiazole ring allows for effective binding to enzyme active sites.

- Membrane Permeability : Modifications such as the isobutyl group enhance lipid solubility.

- Molecular Interactions : Hydrogen bonding and van der Waals interactions play a significant role in its binding affinity to target proteins.

Case Studies

Several studies have investigated related compounds with promising results:

- Antimicrobial Efficacy : A study published in ResearchGate examined various thiadiazole derivatives and found that those with amino substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : A comparative analysis showed that newly synthesized amides derived from thiadiazoles had lower IC50 values than traditional inhibitors like acetazolamide, particularly against hCA-II .

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound may also offer neuroprotective benefits by inhibiting acetylcholinesterase .

特性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS2/c1-5(2)3-10-6(13)4-14-8-12-11-7(9)15-8/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEIYJXUVINSSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CSC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。